8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Overview
Description
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group linked to a tetrazole ring, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multi-step organic reactions. One common route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions.
Attachment to Quinoline: The synthesized tetrazole is then linked to the quinoline core via a methoxy group. This step often involves nucleophilic substitution reactions where the methoxy group acts as a leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
- 8-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
- 8-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Uniqueness
8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs with different substituents.
Properties
IUPAC Name |
8-[[1-(4-fluorophenyl)tetrazol-5-yl]methoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPTHPOVCREW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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